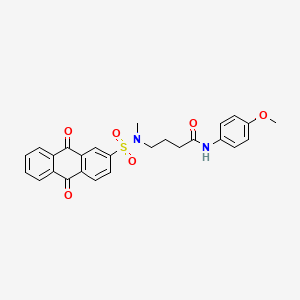
N-(4-methoxyphenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-methoxyphenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide" is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities, including enzyme inhibition and potential therapeutic applications in diseases like Alzheimer's and cancer. Sulfonamides are characterized by the presence of a sulfonamide group (-SO2NH2) and are often used as lead structures for the design of more potent inhibitors for various enzymes .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of an amine with sulfonyl chloride in an aqueous solution, often at a basic pH. For instance, the synthesis of a series of sulfonamides derived from 4-methoxyphenethylamine was initiated by reacting it with 4-methylbenzenesulfonyl chloride in an aqueous sodium carbonate solution. This reaction yielded a parent molecule, which was then treated with various alkyl or aralkyl halides to produce a series of new derivatives . Similar synthetic strategies are employed in other studies, where different substituted benzaldehydes and hydrazinobenzenesulfonamide were used to synthesize new benzenesulfonamides with potential cytotoxic activities .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is typically characterized using spectroscopic techniques such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR). Elemental analysis data often corroborates the spectral data, ensuring the correct synthesis of the desired compounds .
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, including reactions with alkyl halides or acyl halides in the presence of sodium hydride to yield different N-substituted sulfonamides. These reactions can lead to the formation of compounds with significant inhibitory potential against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase . Additionally, the introduction of various substituents can significantly alter the inhibitory properties of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties and, consequently, the biological activity of the compounds. For example, compounds with ethyl and tert-butyl groups showed significant antibacterial activity, suggesting that structural changes can enhance the efficacy of sulfonamide derivatives . Furthermore, the inhibitory effects of these compounds on enzymes like acetylcholinesterase and carbonic anhydrase have been evaluated, with some derivatives showing comparable activity to known inhibitors .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study by Robinson and Wyatt (1993) discussed the synthesis of protected β-amino acids using N-sulfonylimines, derived by condensation with methanesulfonamide, toluene-4-sulfonamide, and related compounds. This method could potentially be applied to synthesize compounds similar to N-(4-methoxyphenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide (Robinson & Wyatt, 1993).
Chemopreventive Activity Evaluation
- Boone, Kelloff, and Malone (1990) reviewed over 500 compounds for chemopreventive activity in animals, including compounds with similar structures to N-(4-methoxyphenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide. They evaluated these compounds in various animal tumor models, providing a framework for testing similar compounds (Boone, Kelloff, & Malone, 1990).
Biological Screening of Sulfonamides
- Rehman et al. (2011) synthesized a series of N-substituted sulfonamides, including derivatives similar to the compound . These were screened for inhibitory potential against various enzymes, demonstrating the potential biological applications of such compounds (Rehman et al., 2011).
Application in Antihypertensive Agents
- Rahman et al. (2014) explored the synthesis and pharmacological relationships of N-substituted-benzene sulfonamide derivatives for potential use as diuretic and antihypertensive agents. Their research could guide the development of related compounds for similar medical applications (Rahman et al., 2014).
Anticonvulsant Activity
- Farag et al. (2012) worked on synthesizing heterocyclic compounds containing a sulfonamide moiety for potential use as anticonvulsant agents. This research may provide insights into the use of N-(4-methoxyphenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide in similar applications (Farag et al., 2012).
Cytotoxic Activities
- Gul et al. (2016) synthesized benzenesulfonamides and tested them for cytotoxic activities, providing a basis for evaluating similar compounds in cancer research (Gul et al., 2016).
Eigenschaften
IUPAC Name |
4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-(4-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6S/c1-28(15-5-8-24(29)27-17-9-11-18(34-2)12-10-17)35(32,33)19-13-14-22-23(16-19)26(31)21-7-4-3-6-20(21)25(22)30/h3-4,6-7,9-14,16H,5,8,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJAZPKKMNSGDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)NC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2514695.png)
![2-[(Pyrido[2,3-d]pyrimidin-4-ylamino)methyl]-1,3-dihydroinden-2-ol](/img/structure/B2514696.png)
![5-[(E)-2-[5-(2,4-dichlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B2514699.png)
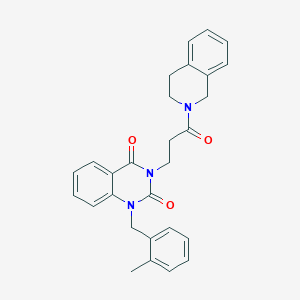
![N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2514702.png)
![2-[(4-Methylphenyl)amino]cyclobutan-1-ol](/img/structure/B2514703.png)
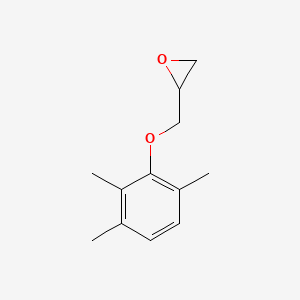
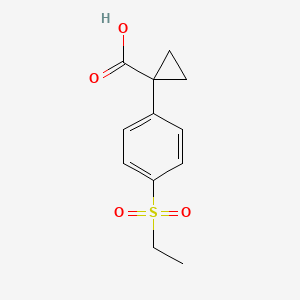
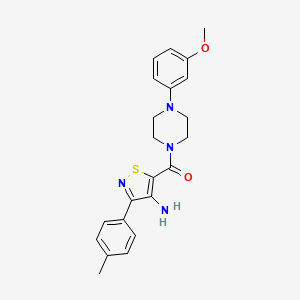
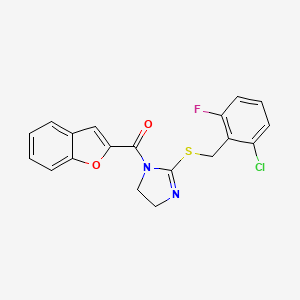
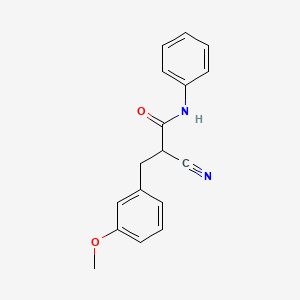
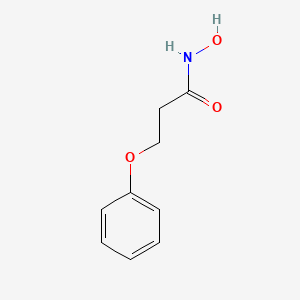
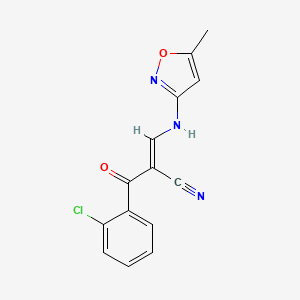
![5-tert-butyl-2-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2514714.png)